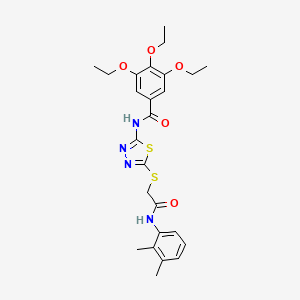

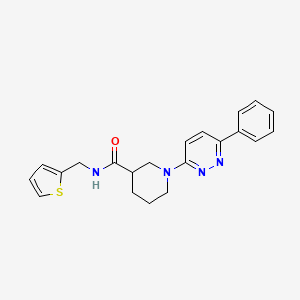

![molecular formula C12H18N6O4S B2439021 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034327-08-5](/img/structure/B2439021.png)

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Triazole compounds, including this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are known for their ability to manifest substituents around a core scaffold in defined three-dimensional representations .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, triazole compounds are known for their versatile biological activities and are commonly used in medicinal chemistry .Scientific Research Applications

Herbicidal Activity

One notable application of similar compounds involves their use in agriculture as herbicides. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridine have been prepared and demonstrated to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003). This suggests that compounds within this chemical family, including N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide, may offer valuable contributions to agricultural chemical research, particularly in developing new herbicides.

Anti-Asthmatic Activities

Research into condensed-azole derivatives has revealed the potential for medical applications, particularly in respiratory disease treatment. A study focusing on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines found these compounds to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, indicating promising anti-asthmatic activity (Kuwahara et al., 1997). This highlights the potential therapeutic applications of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide and related compounds in treating asthma and possibly other respiratory conditions.

Antimicrobial and Antioxidant Properties

The antimicrobial activities of 1,2,4-triazole derivatives have been explored, with some novel compounds showing good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, derivatives have been synthesized and evaluated for their antioxidant activities, including the capability of terminating radical propagation-chains in the oxidation of DNA induced by specific radicals (Liu et al., 2015). These findings suggest that N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide might exhibit similar antimicrobial and antioxidant properties, which could be valuable in pharmaceutical research and development.

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a triazolo[4,3-a]pyrazine nucleus have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Mode of Action

Compounds with similar structures have been found to inhibit the phosphodiesterase (pde) family , which could lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .

Biochemical Pathways

Compounds with similar structures have been found to have antioxidant properties, which can protect cells against oxidative injury .

Result of Action

Compounds with similar structures have been found to lead to myocardial degeneration in rats .

properties

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O4S/c1-2-22-12-4-3-10-14-15-11(18(10)16-12)9-13-23(19,20)17-5-7-21-8-6-17/h3-4,13H,2,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYVIUGBWABIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

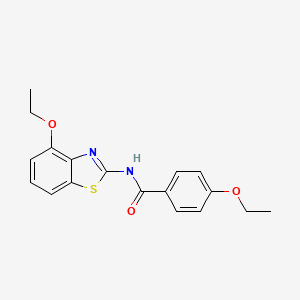

![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2438938.png)

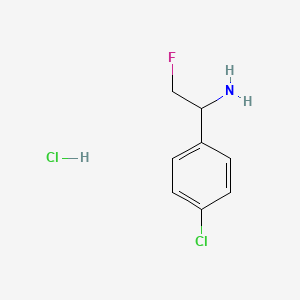

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolyl)acetamide](/img/structure/B2438947.png)

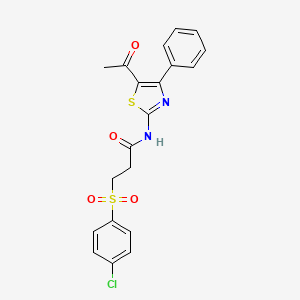

![6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2438954.png)

![(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2438960.png)